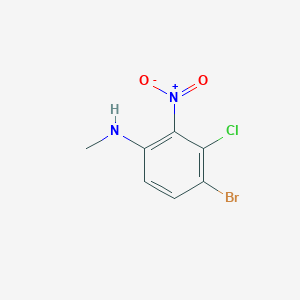

4-bromo-3-chloro-N-methyl-2-nitroaniline

Overview

Description

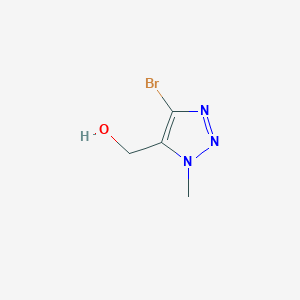

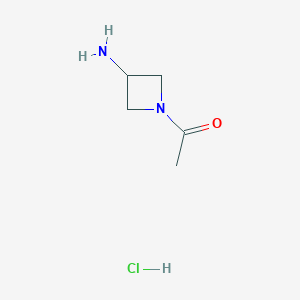

4-bromo-3-chloro-N-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H6BrClN2O2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Aniline is the simplest aromatic amine, and it is the parent compound of a vast class of organic compounds. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Synthesis Analysis

The synthesis of 4-bromo-3-chloro-N-methyl-2-nitroaniline can be achieved through a multistep process. The first step involves nitration, followed by a conversion from the nitro group to an amine, and finally, a bromination . It’s important to note that the nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The molecular structure of 4-bromo-3-chloro-N-methyl-2-nitroaniline can be represented by the formula C7H6BrClN2O2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

The chemical reactions involving 4-bromo-3-chloro-N-methyl-2-nitroaniline are complex and involve multiple steps. The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-chloro-N-methyl-2-nitroaniline are influenced by the presence of the nitro group. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications

Crystal Structures and Theoretical Analysis

The study of the crystal structures of nitroaniline salts, including those similar to 4-bromo-3-chloro-N-methyl-2-nitroaniline, provides insights into hydrogen bonding patterns and weak interactions involving the nitro group. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Medviediev & Daszkiewicz, 2021).

Green Synthesis and Urease Inhibitory Activity

The green synthesis of Schiff base compounds from nitroaniline derivatives and their urease inhibitory activity indicates potential applications in medicine and agriculture. These studies highlight an environmentally friendly approach to synthesizing these compounds, which can be significant in drug discovery and agricultural chemistry (Zulfiqar et al., 2020).

Anaerobic Degradation by Microbial Strains

Understanding the anaerobic degradation of nitroaromatic compounds like 4-bromo-3-chloro-N-methyl-2-nitroaniline by microbial strains is vital for environmental remediation. This research provides insights into how specific bacteria can break down these compounds, potentially offering solutions for mitigating environmental pollution (Duc, 2019).

Phase Equilibria and Thermal Studies

Research on phase equilibria and thermal properties of nitroaniline compounds is essential for their application in material science. These studies provide valuable information on the miscibility, crystallization behavior, and thermodynamic properties of these compounds, which can be applied in designing new materials and industrial processes (Reddi et al., 2012).

Mechanism of Action

The mechanism of action for the reactions involving 4-bromo-3-chloro-N-methyl-2-nitroaniline is complex and involves multiple steps. The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .

properties

IUPAC Name |

4-bromo-3-chloro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O2/c1-10-5-3-2-4(8)6(9)7(5)11(12)13/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLKWBCLRYCIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1)Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)